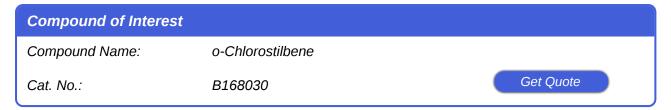


An In-depth Technical Guide to the Physicochemical Properties of o-Chlorostilbene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Chlorostilbene, a halogenated derivative of stilbene, serves as a valuable molecular scaffold in organic synthesis and materials science. Its structural characteristics, featuring a substituted phenyl ring, impart unique physicochemical properties that are of significant interest in the development of novel chemical entities. This technical guide provides a comprehensive overview of the core physicochemical properties of **o-chlorostilbene**, detailed experimental protocols for their determination and synthesis, and visualizations of its key chemical processes.

Physicochemical Properties

The physicochemical properties of **o-chlorostilbene** are crucial for its handling, characterization, and application in various scientific domains. A summary of these properties is presented in the tables below. It is important to note that properties can vary slightly depending on the isomeric form (cis- or trans-) and the experimental conditions. The data presented here primarily pertains to the more stable trans- (or E-) isomer, (E)-2-chlorostilbene.

Table 1: General and Physical Properties of (E)-o-Chlorostilbene



Property	Value	Reference
Molecular Formula	C14H11Cl	[1]
Molecular Weight	214.69 g/mol	[1]
Appearance	Crystalline solid	[2]
Melting Point	39.5 °C	[1]
Boiling Point	195 °C at 22 mmHg	[1]
Density	~1.1475 g/cm³ (estimate)	[1]
Refractive Index	~1.6012 (estimate)	[1]

Table 2: Solubility and Partitioning Properties of (E)-o-Chlorostilbene

Property	Description	Reference
Solubility	Insoluble in water; Moderately soluble in organic solvents such as ethanol and acetone.	[2]
LogP (Octanol-Water Partition Coefficient)	4.51040 (estimate)	[1]

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **o-chlorostilbene**. While a complete set of experimentally obtained spectra for **o-chlorostilbene** is not readily available in public databases, data for closely related compounds and predictive models allow for a reliable estimation of its spectral characteristics.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the identity and isomeric purity of **o-chlorostilbene**. The spectrum of (E)-2-chlorostilbene would be expected to show distinct signals for the vinyl protons and the aromatic protons on both phenyl rings.



Expected ¹H NMR Data for (E)-**o-Chlorostilbene**: A published ¹H NMR spectrum for (E)-2-chlorostilbene shows the following key shifts (in CDCl₃): δ (ppm) 7.07 (d, J = 16.0 Hz, 1H), 7.18 (t, J = 7.6 Hz, 1H), 7.25-7.31 (m, 2H), 7.37 (t, J = 7.6 Hz, 3H), 7.53 (m, 3H), 7.68 (d, J = 7.8 Hz, 1H).

¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy

While specific experimental spectra for **o-chlorostilbene** are not provided, the expected characteristics can be inferred:

- 13C NMR: The spectrum would display distinct signals for the two vinyl carbons and the twelve aromatic carbons. The carbon attached to the chlorine atom would exhibit a characteristic chemical shift.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 214 and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic and vinyl groups, C=C stretching of the aromatic rings and the vinyl group, and a C-Cl stretching vibration.

Experimental Protocols

1. Synthesis of (E)-o-Chlorostilbene via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the synthesis of stilbene derivatives. This protocol provides a general guideline.

- Materials: 2-chlorostyrene, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., triphenylphosphine), a base (e.g., potassium carbonate), and a solvent (e.g., toluene or a mixture of DME and water).
- Procedure:
 - To a reaction vessel, add 2-chlorostyrene (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst system



(e.g., 2 mol% Pd(OAc)₂ and 4 mol% triphenylphosphine).

- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure (E)-ochlorostilbene.
- 2. Determination of Melting Point
- Apparatus: Capillary melting point apparatus.
- Procedure:
 - Finely powder a small amount of the crystalline o-chlorostilbene.
 - Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in the melting point apparatus.
 - Heat the apparatus at a rate of 1-2 °C per minute near the expected melting point.
 - Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
- 3. Determination of Boiling Point



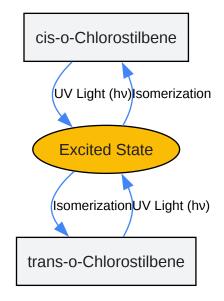
- Apparatus: Distillation apparatus or a Thiele tube for micro-scale determination.
- Procedure (Micro-scale using a Thiele tube):
 - Place a small amount of liquid o-chlorostilbene into a small test tube.
 - Invert a sealed capillary tube and place it into the test tube.
 - Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.
 - Heat the side arm of the Thiele tube gently.
 - Observe for a steady stream of bubbles emerging from the capillary tube.
 - Remove the heat and allow the apparatus to cool.
 - The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Visualizations

Photoisomerization of o-Chlorostilbene

o-Chlorostilbene can undergo reversible cis-trans photoisomerization upon exposure to ultraviolet (UV) light. This process involves the absorption of a photon, leading to an excited state where rotation around the central double bond becomes possible.



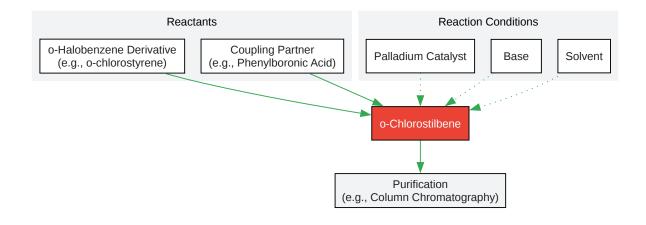


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Caption: Photoisomerization of **o-Chlorostilbene**.

General Synthesis Workflow for o-Chlorostilbene

The synthesis of **o-chlorostilbene** can be achieved through various cross-coupling reactions, with the Heck and Suzuki-Miyaura reactions being prominent examples. The following diagram illustrates a generalized workflow.



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